molecular formula C39H47NO14 B141451 Rifamycin O CAS No. 14487-05-9

Rifamycin O

Cat. No.: B141451
CAS No.: 14487-05-9
M. Wt: 753.8 g/mol
InChI Key: RAFHKEAPVIWLJC-PQVBCCSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Rifamycins, including Rifamycin O, inhibit bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This prevents the bacteria from producing RNA, thereby stopping their growth .

Safety and Hazards

Rifamycin O is intended for scientific research and development and is not for use in humans or animals . It should be handled with care to avoid contact with skin and eyes, and to avoid inhalation . It is not classified as a hazardous substance according to GHS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to this compound. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Rifamycin O undergoes various chemical reactions, including:

    Oxidation: Conversion of rifamycin B to this compound.

    Reduction: Potential reduction reactions to modify the compound for different applications.

    Substitution: Reactions where functional groups on the this compound molecule are replaced with other groups to create derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Rifampicin: Widely used in the treatment of tuberculosis and leprosy.

    Rifabutin: Effective against Mycobacterium avium complex infections.

    Rifapentine: Used in the treatment of tuberculosis.

    Rifaximin: Primarily used to treat traveler’s diarrhea.

Uniqueness of Rifamycin O: this compound is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .

Properties

CAS No.

14487-05-9

Molecular Formula

C39H47NO14

Molecular Weight

753.8 g/mol

IUPAC Name

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1

InChI Key

RAFHKEAPVIWLJC-PQVBCCSKSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Pictograms

Health Hazard; Environmental Hazard

Synonyms

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone;  NSC 182391; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.